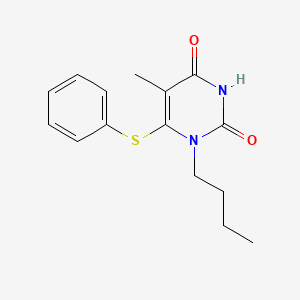

1-Butyl-6-(phenylthio)thymine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136160-21-9 |

|---|---|

Molecular Formula |

C15H18N2O2S |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1-butyl-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C15H18N2O2S/c1-3-4-10-17-14(11(2)13(18)16-15(17)19)20-12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,16,18,19) |

InChI Key |

LRAWIWVJQCNVJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Butyl 6 Phenylthio Thymine

Pioneering Synthetic Routes for 6-(Phenylthio)thymine (B3064602) Core Structures

The foundational step in synthesizing 1-Butyl-6-(phenylthio)thymine involves the creation of the 6-(phenylthio)thymine core. This is often accomplished through the condensation of a suitable pyrimidine (B1678525) precursor with a sulfur-containing reagent. A common approach is the reaction of a 6-halouracil derivative with thiophenol in the presence of a base. This nucleophilic substitution reaction effectively introduces the phenylthio moiety at the 6-position of the uracil (B121893) ring. Another established method involves the direct thiation of a uracil or thymine (B56734) derivative, followed by S-arylation. These pioneering routes provide the essential scaffold upon which further modifications, such as N-alkylation, can be performed.

Alkylation Strategies at the N-1 Position: Focus on 1-Butyl Substitution

With the 6-(phenylthio)thymine core in hand, the subsequent critical step is the regioselective introduction of a butyl group at the N-1 position. Several strategies have been developed to achieve this transformation with high efficiency and control.

Lithium Diisopropylamide (LDA) Lithiation-Based Approaches

One powerful method for N-1 alkylation involves the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA). LDA is capable of selectively deprotonating the N-1 position of the pyrimidine ring, generating a lithiated intermediate. nih.govrsc.org This highly reactive species can then readily react with an alkylating agent, such as butyl iodide or butyl bromide, to afford the desired this compound. The use of LDA is particularly advantageous due to its high basicity and steric hindrance, which minimizes side reactions and promotes regioselectivity. nih.govrsc.orgumich.edu The general procedure involves dissolving the 6-(phenylthio)thymine precursor in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF), cooling the solution to a low temperature (typically -78 °C), and then adding a solution of LDA. rsc.org After a short stirring period to allow for complete deprotonation, the butyl halide is introduced, and the reaction is gradually warmed to room temperature.

1-Alkylation of 3-Phenacyl Derivatives

An alternative and effective strategy for achieving selective N-1 alkylation is through the use of a protecting group at the N-3 position. The phenacyl group is a commonly employed protecting group in this context. nih.gov The synthesis begins with the N-3 phenacylation of the 6-(phenylthio)thymine core. With the N-3 position blocked, the subsequent alkylation with a butyl halide will occur specifically at the N-1 position. nih.gov Following the successful introduction of the butyl group, the phenacyl protecting group can be cleanly removed under specific conditions, typically involving treatment with a reagent like zinc in acetic acid, to yield the final this compound product. nih.gov This method offers excellent control over the regioselectivity of the alkylation reaction.

Alkylation with Primary Alkyl Halides for 1-Butyl Derivatives

Direct alkylation of 6-(phenylthio)thymine with primary alkyl halides, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a suitable base is another viable synthetic route. nih.govnih.gov Common bases used for this transformation include potassium carbonate, sodium hydride, or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This method is often straightforward to perform; however, it can sometimes lead to a mixture of N-1 and N-3 alkylated products, as well as O-alkylation in some cases. The regioselectivity of this reaction can be influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the specific alkyl halide used. Careful optimization of these reaction conditions is often necessary to maximize the yield of the desired N-1 butyl isomer.

| Alkylation Method | Reagents | Key Features |

| LDA Lithiation | Lithium Diisopropylamide (LDA), Butyl halide | High regioselectivity for N-1 position. Requires anhydrous conditions and low temperatures. |

| 3-Phenacyl Protection | Phenacyl bromide, Base, Butyl halide, Deprotection agent (e.g., Zn/AcOH) | Excellent regiocontrol by blocking the N-3 position. Involves additional protection and deprotection steps. |

| Direct Alkylation | Butyl halide, Base (e.g., K2CO3, NaH) | Operationally simple. May result in a mixture of N-1 and N-3 isomers, requiring careful optimization. |

Modifications and Derivatization of the Phenylthio Moiety

The phenylthio group at the 6-position of the thymine ring offers further opportunities for chemical modification and the creation of a diverse range of derivatives.

Sulfinyl-Substituted Analogues

The synthesis of sulfinyl-substituted analogues of this compound involves the selective oxidation of the sulfide (B99878) linkage. This transformation from a thioether to a sulfoxide (B87167) introduces a chiral center at the sulfur atom, leading to the formation of enantiomeric or diastereomeric products. A common and straightforward method for this conversion is the use of oxidizing agents.

A variety of reagents have been developed for the oxidation of sulfides to sulfoxides. nih.gov One of the most direct and environmentally benign approaches involves the use of hydrogen peroxide, often in a solvent such as glacial acetic acid. nih.gov This method is effective for the selective oxidation of organic sulfides and generally avoids overoxidation to the corresponding sulfone when reaction conditions are carefully controlled. nih.gov The procedure typically involves stirring the sulfide with a slight excess of hydrogen peroxide at room temperature. nih.gov

Other reagents and catalytic systems have also been employed for this transformation. These include metal-catalyzed oxidations, which can offer high selectivity and efficiency. jsynthchem.com For instance, manganese-based catalysts in combination with hydrogen peroxide have been shown to be effective for the selective oxidation of sulfides to sulfoxides. jsynthchem.com Additionally, non-metal catalyzed approaches have been explored. researchgate.net The choice of oxidant and reaction conditions is crucial to prevent the formation of the sulfone byproduct.

While specific examples detailing the oxidation of this compound are not prevalent in the cited literature, the general methodologies for sulfide to sulfoxide conversion are well-established and applicable to this substrate. The reaction would yield 1-Butyl-6-(phenylsulfinyl)thymine, as depicted in the scheme below.

Reaction Scheme for the Synthesis of 1-Butyl-6-(phenylsulfinyl)thymine

This compound + [O] → 1-Butyl-6-(phenylsulfinyl)thymine

[O] = Oxidizing Agent (e.g., H₂O₂, m-CPBA)| Reactant | Reagent/Catalyst | Product | Notes |

| This compound | Hydrogen Peroxide / Acetic Acid | 1-Butyl-6-(phenylsulfinyl)thymine | A "green" and selective oxidation method. nih.gov |

| Aryl Sulfide | Metal Catalyst (e.g., Mn₂ZnO₄) / H₂O₂ | Aryl Sulfoxide | Provides high selectivity for the sulfoxide. jsynthchem.com |

Non Clinical Antiviral Efficacy and Selectivity Profiling

In Vitro Antiviral Spectrum: Human Immunodeficiency Virus Type 1 (HIV-1) Specificity

1-Butyl-6-(phenylthio)thymine belongs to the HEPT family of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are characterized by their high specificity for HIV-1. Research into the structure-activity relationship of HEPT analogues has demonstrated that modifications at the N-1 position of the thymine (B56734) ring can influence antiviral potency. The substitution of the 1-(2-hydroxyethoxy)methyl group with a butyl group was found to somewhat improve the anti-HIV-1 activity compared to the parent HEPT compound nih.gov. This specificity is a hallmark of the HEPT class, which is known to be specifically active against the reverse transcriptase of HIV-1 nih.gov.

Evaluation of Anti-HIV-1 Activity in Lymphoid Cell Lines (e.g., MT-4, CEM)

The anti-HIV-1 activity of this compound and its analogues is typically evaluated in lymphoid cell lines, which are permissive to HIV-1 replication. Studies on related compounds, such as 1-butyl-5-alkyl-6-benzyluracils, have demonstrated inhibition of HIV-1 replication in MT-4 cells, with potency in the submicromolar to nanomolar range. The anti-HIV activity of HEPT derivatives is commonly expressed as the 50% effective concentration (EC50), which is the concentration of the compound that gives 50% protection of infected MT-4 cells. While a specific EC50 value for this compound in MT-4 or CEM cells is not explicitly detailed in the reviewed literature, the general activity of this structural class in these cell lines is well-established.

Comparative Antiviral Potency of this compound and its Analogues

The antiviral potency of this compound can be understood in the context of its chemical analogues. Structure-activity relationship studies of HEPT derivatives have revealed that various substitutions on the thymine and phenylthio rings significantly impact anti-HIV-1 activity. For instance, substitution with ethoxymethyl and (benzyloxy)methyl groups at the N-1 position has been shown to potentiate the activity. Further enhancements in potency have been observed when the 5-methyl group is replaced by an ethyl or an isopropyl group nih.gov. The introduction of two methyl groups into the phenylthio ring also potentiated the antiviral activity nih.gov.

Table 1: Comparative Anti-HIV-1 Potency of this compound Analogues

| Compound Name | Modification | EC50 (µM) |

|---|---|---|

| This compound | N-1 Butyl substitution | Activity improved over HEPT |

| 1-(Ethoxymethyl)-6-(phenylthio)thymine | N-1 Ethoxymethyl substitution | 0.33 nih.gov |

| 1-[(Benzyloxy)methyl]-6-(phenylthio)thymine | N-1 Benzyloxymethyl substitution | 0.088 nih.gov |

| 5-Ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil | N-1 Ethoxymethyl, C-5 Ethyl substitution | 0.019 nih.gov |

| 5-Ethyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | N-1 Benzyloxymethyl, C-5 Ethyl substitution | 0.0059 nih.gov |

| 5-Isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracil | N-1 Ethoxymethyl, C-5 Isopropyl substitution | 0.012 nih.gov |

| 5-Isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | N-1 Benzyloxymethyl, C-5 Isopropyl substitution | 0.0027 nih.gov |

Lack of Activity against Other Retroviruses (e.g., HIV-2) and DNA Polymerases

A significant characteristic of the HEPT class of compounds, including this compound, is their high selectivity for HIV-1 reverse transcriptase. These derivatives are not active against the reverse transcriptases of HIV-2 or any other retroviruses nih.gov. This selectivity extends to cellular DNA polymerases, as HEPT derivatives are not active against any of these host enzymes nih.gov. This lack of interaction with cellular DNA polymerases is a key feature, suggesting a favorable selectivity profile and a specific mechanism of action targeted at the viral enzyme nih.gov.

Molecular Mechanisms of Action As an Enzyme Inhibitor

Targeting the Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT)

1-Butyl-6-(phenylthio)thymine and its analogs, such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), are potent and specific inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. nih.govnih.gov HIV-1 RT is a vital viral enzyme responsible for transcribing the single-stranded RNA genome of the virus into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. mdpi.com The enzyme is a heterodimer, composed of a 66 kDa subunit (p66) and a 51 kDa subunit (p51). nih.govmdpi.com The larger p66 subunit contains both the DNA polymerase and RNase H active sites, which are essential for viral replication. nih.govmdpi.com By targeting this enzyme, this compound effectively halts the viral replication process.

Non-Competitive Allosteric Inhibition of HIV-1 RT

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) which compete with the natural deoxynucleoside triphosphate (dNTP) substrates at the polymerase active site, this compound functions as a non-competitive, allosteric inhibitor. nih.govmdpi.comresearchgate.net This means it does not bind to the catalytic active site of the enzyme. Instead, it binds to a distinct, hydrophobic pocket located approximately 10 Å away from the polymerase active site within the p66 subunit. nih.govnih.gov This binding action induces a conformational change in the enzyme, altering the spatial arrangement of the catalytic residues or affecting the enzyme's flexibility. nih.gov This distortion ultimately locks the enzyme in a non-productive state, preventing it from effectively carrying out the DNA synthesis, thereby inhibiting its function without directly competing with the substrate. mdpi.com

Characterization of the NNRTI Binding Pocket within HIV-1 RT

The binding site for this compound is the Non-Nucleoside Inhibitor Binding Pocket (NNIBP), often referred to as the NNRTI-binding pocket (NNRTI-BP). nih.govnih.gov This pocket is a hydrophobic cavity located in the palm subdomain of the p66 subunit. nih.govmdpi.com A remarkable feature of this pocket is that it is not present in the unliganded, or inhibitor-free, form of the enzyme. mdpi.com The binding of the inhibitor itself induces the formation of the pocket.

The NNIBP is lined by several key amino acid residues that interact with the inhibitor. These interactions are crucial for the binding affinity and inhibitory potency of the compound. Mutations in these residues can lead to drug resistance. nih.gov

| Residues Forming the NNRTI Binding Pocket |

| p66 Subunit |

| L100, K101, K103, V106, T107, V108 |

| V179, Y181, Y188, V189, G190 |

| F227, W229, L234, Y318 |

| p51 Subunit |

| E138 |

| Data sourced from multiple structural studies of HIV-1 RT in complex with NNRTIs. nih.govmdpi.com |

The binding can be visualized as a "butterfly" model, where the inhibitor rests on a sheet of the protein, and different parts of the molecule, termed "wings," interact with distinct regions of the pocket. nih.gov For instance, the region lined by residues Y181, Y188, and W229 is a critical interaction zone for many NNRTIs. nih.gov

Influence on HIV-1 RT Dimerization and Conformational Dynamics

The NNRTI binding pocket is situated near the interface between the p66 and p51 subunits. nih.gov Consequently, the binding of an inhibitor like this compound can significantly impact the stability and dynamics of the entire heterodimer structure. nih.gov The binding event results in both localized and long-range distortions of the enzyme's structure. nih.gov

Studies on various NNRTIs have revealed that their effect on the p66/p51 dimer interface can be quite different:

Dimer Destabilization: Some NNRTIs have been shown to destabilize the interaction between the two subunits, increasing the likelihood of dimer dissociation. nih.gov

Dimer Enhancement: Conversely, other NNRTIs can enhance the association of the p66 and p51 subunits, effectively strengthening the dimer. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substituents at the N-1 Position on Antiviral Efficacy

The nature of the substituent at the N-1 position of the thymine (B56734) ring has been identified as a key determinant of the antiviral potency of 6-(phenylthio)thymine (B3064602) derivatives. Both the length of alkyl chains and the structure of acyclic side chains significantly influence the compound's interaction with its biological target.

Role of Alkyl Chain Length (e.g., Butyl vs. Ethyl, Methoxymethyl)

Research into a series of 1-alkyl-6-(phenylthio)thymine derivatives has demonstrated that the length of the alkyl chain at the N-1 position can modulate anti-HIV-1 activity. The substitution of the 1-(2-hydroxyethoxy)methyl group of the parent compound, HEPT, with straight-chain alkyl groups such as ethyl and butyl, has been shown to slightly enhance the antiviral activity. nih.gov

Furthermore, the introduction of an oxygen atom within the side chain, as seen in alkoxyalkyl groups, can also influence efficacy. For instance, replacing the N-1 substituent with a methoxymethyl group has been observed to result in a modest improvement in anti-HIV-1 activity compared to the parent HEPT. nih.gov More notably, extending the alkoxyalkyl chain to an ethoxymethyl or a benzyloxymethyl group can further potentiate this activity, indicating that both chain length and the electronic properties of the side chain are important factors. nih.gov

| N-1 Substituent | Relative Anti-HIV-1 Activity Improvement |

|---|---|

| Ethyl | Slight Improvement |

| Butyl | Slight Improvement |

| Methoxymethyl | Slight Improvement |

| Ethoxymethyl | Potentiated Activity (EC50: 0.33 µM) |

| (Benzyloxy)methyl | Potentiated Activity (EC50: 0.088 µM) |

Influence of Acyclic Side Chain Structure

The broader structure of the acyclic side chain at the N-1 position plays a crucial role in the antiviral profile of these compounds. Studies have shown that modifications to the acyclic moiety of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) can lead to significant changes in anti-HIV-1 activity. nih.gov

Role of the Phenylthio Moiety and Substitutions on the Phenyl Ring

The 6-(phenylthio) group is a cornerstone of the antiviral activity of this class of compounds. Its composition and the presence of substituents on the phenyl ring can dramatically alter the inhibitory potential.

Effects of m-Methyl Substitutions

Strategic placement of methyl groups on the phenyl ring of the phenylthio moiety has been shown to be a highly effective strategy for enhancing antiviral potency. Specifically, the introduction of two methyl groups at the meta-positions (3 and 5) of the phenylthio ring leads to a significant potentiation of anti-HIV-1 activity. nih.gov This suggests that the steric bulk and electronic effects of the m-dimethyl substitution create a more favorable interaction with the binding site on the viral reverse transcriptase.

Comparison with Benzyl (B1604629) and Arylthio Analogues

The nature of the aromatic group at the C-6 position significantly influences antiviral activity. While the phenylthio group is a common feature of many potent inhibitors, comparisons with other arylthio and benzyl analogues reveal important SAR insights.

Research on related 6-substituted acyclouridine derivatives has shown that replacing the phenylthio group with a 6-benzyl group can still result in anti-HIV-1 activity, although the potency may vary. nih.gov For instance, a 6-benzyl derivative of a HEPT analogue exhibited an EC50 value of 23 µM against HIV-1. nih.gov In a broader context, the development of novel 6-benzyluracil analogues of HEPT has yielded compounds with extremely potent anti-HIV-1 activity, underscoring the viability of the benzyl scaffold. nih.gov

Comparatively, other arylthio groups have also been explored. For example, a 6-(cyclohexylthio) derivative showed an EC50 of 8.2 µM, indicating that non-aromatic thioethers can also confer antiviral properties. nih.gov The choice between a phenylthio, a substituted phenylthio, or a benzyl group at the C-6 position allows for the fine-tuning of the molecule's electronic and steric properties to optimize its antiviral profile.

Significance of Modifications at the 5-Position of the Pyrimidine (B1678525) Ring

The C-5 position of the pyrimidine ring offers another avenue for structural modification to enhance antiviral efficacy. While the parent compound is a thymine derivative (5-methyluracil), altering the substituent at this position can lead to a remarkable increase in potency.

Studies have demonstrated that when the 5-methyl group is replaced by a larger alkyl group, such as ethyl or isopropyl, the anti-HIV-1 activity is significantly improved. nih.gov This enhancement is particularly pronounced when combined with optimal substitutions at the N-1 position. For example, 5-ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil and 5-isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil exhibit exceptionally high potencies, with EC50 values in the nanomolar range. nih.gov

| N-1 Substituent | C-5 Substituent | Compound | Anti-HIV-1 Activity (EC50 in µM) |

|---|---|---|---|

| Ethoxymethyl | Ethyl | 5-ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil | 0.019 |

| (Benzyloxy)methyl | Ethyl | 5-ethyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | 0.0059 |

| Ethoxymethyl | Isopropyl | 5-isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracil | 0.012 |

| (Benzyloxy)methyl | Isopropyl | 5-isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | 0.0027 |

Quantitative Descriptors in QSAR Models: Hydrophobicity and Steric Factors

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding the physicochemical properties that govern the biological activity of a series of compounds. For HEPT derivatives, QSAR analyses have consistently shown that their anti-HIV activity is strongly dependent on two key descriptors: hydrophobicity and steric factors of the substituents. nih.govnih.gov

Hydrophobicity is a measure of a molecule's tendency to repel water and is a critical factor for drug efficacy, influencing how a drug crosses cell membranes and binds to its target receptor. In QSAR models for HEPT analogues, hydrophobicity is often quantified by the partition coefficient (logP) or the substituent hydrophobicity constant (π). Studies have demonstrated that the hydrophobic character of these compounds plays a predominant role in their anti-HIV-1 activity. QSAR models that combine hydrophobicity with other parameters, such as topologic descriptors, have yielded high correlation coefficients (close to 0.9), indicating a strong predictive capability.

Steric factors relate to the size, shape, and bulk of a molecule or its substituents. These properties are crucial as they determine how well a drug can physically fit into its binding site on the target enzyme. In the context of HEPT derivatives, steric properties significantly influence their interaction with the non-nucleoside inhibitor binding pocket of the HIV-1 reverse transcriptase. Steric descriptors, such as the Minimum Steric Difference (MTD), are often used in QSAR models. The best correlations in these models are frequently obtained when using a combination of steric and hydrophobicity descriptors, confirming that both the bulk and the lipophilicity of the substituents are vital for potent anti-HIV activity.

The following table summarizes the key descriptors used in QSAR models for this class of compounds:

| Descriptor Type | Parameter Example | Role in Anti-HIV-1 Activity |

| Hydrophobicity | logP, π | Influences membrane passage and binding to hydrophobic pockets in the reverse transcriptase enzyme. |

| Steric Factors | MTD, Es | Determines the complementarity of the inhibitor's shape and size with the enzyme's binding site, affecting binding affinity. |

This table outlines the principal quantitative descriptors used in QSAR studies of 1-Butyl-6-(phenylthio)thymine analogues and their significance for anti-HIV-1 activity.

Identification of Key Pharmacophoric Features for Anti-HIV-1 Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound series of compounds, several key pharmacophoric features have been identified as essential for their potent anti-HIV-1 activity.

Based on extensive SAR and QSAR studies, a two-dimensional pharmacophore model for HEPT derivatives has been proposed. The essential features include:

A Substituted Pyrimidine Ring: This forms the core scaffold of the inhibitor. The nature and position of substituents on this ring are critical.

An Alkyl Group at C-5: As discussed, a small, appropriately sized alkyl group (methyl, ethyl, or isopropyl) is crucial. This group is believed to fit into a specific hydrophobic pocket within the enzyme.

A Phenylthio Group at C-6: The sulfur-linked phenyl ring is another essential component. This group makes important hydrophobic and potentially aromatic interactions within the binding site. Substitutions on this phenyl ring can further modulate activity.

A Flexible Linker and Side Chain at N-1: The substituent at the N-1 position, such as the butyl group in this compound or the (2-hydroxyethoxy)methyl group in HEPT, is vital. This side chain occupies a distinct region of the binding pocket and its flexibility and chemical nature can significantly impact the binding affinity.

These features collectively allow the molecule to adopt a specific conformation, often described as a "butterfly-like" shape, which is characteristic of many NNRTIs. This conformation enables the inhibitor to bind effectively to the allosteric non-nucleoside binding pocket of the HIV-1 reverse transcriptase, inducing conformational changes that inactivate the enzyme and halt the process of viral DNA synthesis.

Mechanisms of Viral Resistance and Strategies for Overcoming Resistance

Emergence of Drug-Resistant HIV-1 Strains due to Reverse Transcriptase Mutations

HIV-1 Reverse Transcriptase (RT) is the enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle. mdpi.com This enzyme is notoriously error-prone, introducing approximately one mutation for every viral genome replication. mdpi.com This high mutation rate generates a diverse population of viral variants, often referred to as a quasispecies.

When a patient undergoes antiretroviral therapy with an NNRTI, the drug exerts a strong selective pressure on this viral population. NNRTIs bind to a specific, allosteric site on the RT enzyme known as the NNRTI-binding pocket (NNIBP). nih.gov Viral variants that happen to have amino acid mutations within this pocket may experience a reduced binding affinity for the inhibitor. These mutations allow the virus to replicate more effectively in the presence of the drug. Consequently, these resistant variants are selected for and eventually become the dominant strain in the patient, leading to virologic failure of the treatment regimen. The development of resistance is a major factor limiting the long-term effectiveness of NNRTI monotherapy. nih.govrsc.org

Identification and Characterization of Specific Resistance-Conferring Mutations

Specific mutations in the HIV-1 reverse transcriptase gene have been identified that confer resistance to the class of 6-substituted acyclouridine derivatives, which includes 1-Butyl-6-(phenylthio)thymine. These mutations alter the size, shape, or chemical properties of the NNRTI binding pocket, thereby impeding the inhibitor's ability to bind effectively.

Several key mutations within the NNIBP are frequently associated with resistance to NNRTIs, including derivatives of 6-(phenylthio)thymine (B3064602).

L100I: The Leucine to Isoleucine substitution at position 100 is a common NNRTI resistance mutation. While it rarely occurs in isolation, when combined with other mutations like K103N, it can cause a significant reduction in susceptibility to many NNRTIs. stanford.edu

K103N: The Lysine to Asparagine mutation is one of the most common mutations selected by first-generation NNRTIs. It creates steric hindrance that prevents the drug from entering the binding pocket.

V106A: The Valine to Alanine change at codon 106 can confer significant resistance, particularly to certain NNRTIs. stanford.edu

E138K: The Glutamic acid to Lysine mutation at position 138, located in the p51 subunit of the RT heterodimer, can reduce the activity of some NNRTIs. nih.gov Newer HEPT derivatives have shown improved activity against this mutant. rhhz.net

Y181C/I: Mutations at Tyrosine 181, particularly to Cysteine (Y181C) or Isoleucine (Y181I), are hallmark resistance mutations for many first-generation NNRTIs, including the HEPT family of compounds. nih.gov The aromatic side chain of tyrosine is crucial for a pi-stacking interaction with the inhibitor. Its replacement with a smaller amino acid results in a significant loss of binding affinity. mdpi.com The Y181C mutation alone can confer high-level resistance to many NNRTIs. stanford.edu

Y188L/H: Similar to Y181, the Tyrosine at position 188 is critical for inhibitor binding. Mutations to Leucine (Y188L) or Histidine (Y188H) disrupt this interaction and lead to a drastic decrease in inhibitor binding and efficacy. mdpi.com

The impact of mutations on the antiviral activity of 6-(phenylthio)thymine derivatives varies significantly depending on whether they occur alone or in combination. A single mutation, such as Y181C, can be sufficient to cause high-level resistance to a specific compound. stanford.edu However, the accumulation of multiple mutations often results in broader cross-resistance to other drugs within the NNRTI class. For example, the combination of L100I and K103N can lead to greater than 50-fold reduced susceptibility to some NNRTIs. stanford.edu Similarly, double and triple mutants involving positions Y181C, K103N, and L100I can render many inhibitors ineffective. nih.gov The presence of multiple mutations presents a significant challenge for salvage therapy, as it severely limits treatment options.

| Mutation(s) | General Impact on NNRTI Susceptibility | Specific Notes for Phenylthio-pyrimidine Derivatives |

|---|---|---|

| Y181C | >50-fold reduced susceptibility to Nevirapine; <2-fold to Efavirenz (B1671121). stanford.edu | A primary mutation selected by this class; causes significant resistance. nih.govrsc.org |

| K103N | ~50-fold reduced susceptibility to Nevirapine; ~20-fold to Efavirenz. | Confers broad NNRTI resistance, affects phenylthio-pyrimidines. |

| L100I | Low-level resistance alone; high-level with K103N. stanford.edu | Contributes to cross-resistance. |

| Y188L | High-level resistance to many first-generation NNRTIs. | Drastically decreases binding affinity due to loss of key interactions. mdpi.com |

| L100I + K103N | High-level resistance to multiple NNRTIs. nih.gov | Significantly reduces the efficacy of a broad range of inhibitors. |

| Y181C + K103N | High-level resistance to multiple NNRTIs. nih.gov | Common double mutant that severely compromises NNRTI activity. |

Differential Activity against NNRTI-Resistant HIV-1 Mutant Strains

Research into analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) has shown that structural modifications can significantly alter their activity profile against resistant strains. A study evaluating 23 different HEPT derivatives demonstrated that the structure-activity relationship is highly dependent on the specific mutation in the HIV-1 RT. nih.gov For instance, while many compounds in the series lost potency against the Y181C mutant, certain analogues with specific substitutions on the phenylthio or uracil (B121893) ring retained significant activity against other single-mutation viruses, such as those with L100I, K103N, or V106A mutations. nih.gov This differential activity highlights that not all mutations have the same effect on the binding of every inhibitor, providing a window for the development of drugs that can overcome specific resistance pathways.

| Compound Type | Activity vs. Wild-Type HIV-1 | Activity vs. Y181C Mutant | Activity vs. K103N Mutant | Activity vs. L100I Mutant |

|---|---|---|---|---|

| HEPT Derivatives (General) | High Potency | Significantly Reduced Potency | Variable Potency | Variable Potency |

| 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil (B12929044) | Potent | Reduced Potency | Potency Retained | Potency Retained |

| 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylbenzyl)uracil | Potent | Reduced Potency | Potency Retained | Potency Retained |

Data synthesized from a study on 23 HEPT derivatives, showing that specific analogues can retain activity against certain NNRTI-resistant mutants. nih.gov

Rational Design Approaches to Mitigate Resistance Development

Understanding the mechanisms of resistance at a molecular level is crucial for designing new inhibitors that can evade these effects. The detailed crystal structures of HIV-1 RT complexed with various NNRTIs have provided invaluable insights into the specific interactions within the binding pocket. This knowledge fuels rational design strategies aimed at creating more robust and resilient drugs.

The primary goal in designing next-generation NNRTIs is to develop compounds that maintain high potency against both wild-type HIV-1 and a broad spectrum of resistant mutant strains. nih.gov Several strategies are employed to achieve this:

Conformational Flexibility: Designing molecules that can adapt their shape or "wobble" within the binding pocket allows them to accommodate changes caused by mutations like Y181C or L100I. This flexibility can help maintain crucial interactions even when the pocket's topography is altered.

Targeting Main-Chain Atoms: Resistance mutations typically involve changes in the amino acid side chains. By designing inhibitors that form hydrogen bonds with the backbone (main-chain) atoms of the RT enzyme, the inhibitor's binding becomes less susceptible to side-chain mutations.

Targeting Conserved Residues: Focusing interactions on amino acid residues within the NNIBP that are highly conserved (i.e., rarely mutate because they are critical for the enzyme's function) can lead to a higher barrier to resistance.

Exploring New Pockets: Designing larger or uniquely shaped compounds that extend into new sub-pockets or regions adjacent to the main NNIBP can create additional anchor points, making the inhibitor less reliant on interactions with residues that are prone to mutation. researchgate.net

Through these rational design approaches, medicinal chemists have successfully developed novel HEPT analogues and other NNRTI series that exhibit improved resistance profiles, with some compounds showing potent activity against key single and double mutant strains. rhhz.netnih.gov

Exploring Structural Modifications to Combat Resistance in this compound Analogs

The emergence of drug-resistant viral strains poses a significant challenge in antiviral therapy. In the context of this compound and related compounds, which target the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT), specific mutations in the RT enzyme can lead to a reduction in inhibitor binding and efficacy. To overcome this, researchers have explored various structural modifications of the parent compound to develop analogs with improved potency against resistant viral strains.

The core strategy behind these modifications is to design molecules that can accommodate or even exploit the structural changes in the NNIBP introduced by resistance mutations. Key mutations that confer resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) include L100I, K103N, V106A, E138K, Y181C, and Y188H. These alterations can affect the size, shape, and electrostatic environment of the binding pocket.

Research into derivatives of the closely related compound 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) has provided valuable insights into the structure-activity relationships (SAR) for overcoming resistance. Studies have shown that modifications at the N-1 position of the thymine (B56734) ring, the C-5 position of the pyrimidine (B1678525) ring, and the phenylthio moiety can significantly impact the antiviral activity against both wild-type and mutant HIV-1 strains.

Impact of N-1 Position Modifications

One of the initial strategies to modify the HEPT scaffold involved alterations at the N-1 position. The replacement of the (2-hydroxyethoxy)methyl group with smaller alkyl groups, such as in this compound, was found to be a viable strategy to enhance antiviral potency. It was observed that substitution with ethyl, butyl, methoxymethyl, (propyloxy)methyl, and (butyloxy)methyl groups could lead to a modest improvement in the anti-HIV-1 activity compared to the parent HEPT compound.

| Compound | N-1 Substituent | Modification Strategy | Impact on Activity (Wild-Type HIV-1) |

|---|---|---|---|

| HEPT | (2-Hydroxyethoxy)methyl | Parent Compound | Baseline |

| 1-Ethyl-6-(phenylthio)thymine | Ethyl | Alkyl Substitution | Slight Improvement |

| This compound | Butyl | Alkyl Substitution | Slight Improvement |

| 1-(Ethoxymethyl)-6-(phenylthio)thymine | Ethoxymethyl | Alkoxymethyl Substitution | Potentiated Activity |

| 1-[(Benzyloxy)methyl]-6-(phenylthio)thymine | (Benzyloxy)methyl | Alkoxymethyl Substitution | Potentiated Activity |

Influence of C-5 and Phenylthio Group Modifications on Resistant Strains

Further research focused on combining modifications at the N-1 position with changes at the C-5 position of the uracil ring and the 6-phenylthio group to address drug resistance. A significant finding was that certain derivatives maintained their activity against a range of single-mutation resistant viruses.

For instance, compounds that combined an ethoxymethyl group at the N-1 position with an ethyl group at the C-5 position and dimethyl substitutions on the phenyl ring or a benzyl (B1604629) group at the C-6 position demonstrated resilience against common resistance mutations. Specifically, compounds like 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylbenzyl)uracil and 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil were found to be active against the majority of single-mutation NNRTI-resistant viruses.

The data below illustrates the activity of selected HEPT derivatives against wild-type HIV-1 and a key resistant strain (Y181C). The Y181C mutation is known to cause high-level resistance to many first-generation NNRTIs.

| Compound | Key Structural Modifications | EC₅₀ against Wild-Type HIV-1 (µM) | EC₅₀ against Y181C Mutant HIV-1 (µM) | Fold Resistance |

|---|---|---|---|---|

| HEPT | - | 1.2 | >100 | >83 |

| 1-(Ethoxymethyl)-6-(phenylthio)thymine | N-1: Ethoxymethyl | 0.33 | >100 | >303 |

| 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil | N-1: Ethoxymethyl, C-5: Ethyl | 0.019 | 1.5 | 79 |

| 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil | N-1: Ethoxymethyl, C-5: Ethyl, Phenylthio: 3,5-dimethyl | 0.004 | 0.06 | 15 |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. Fold resistance is calculated as the EC₅₀ against the mutant strain divided by the EC₅₀ against the wild-type strain.

These findings underscore the importance of a multi-pronged approach to structural modification. By systematically altering different parts of the this compound scaffold, it is possible to develop next-generation inhibitors with improved profiles against resistant viral strains. The flexibility and adaptability of the HEPT series of compounds make them a valuable platform for the continued development of potent NNRTIs.

Advanced Computational and in Silico Modeling Studies

Molecular Docking Simulations of 1-Butyl-6-(phenylthio)thymine with HIV-1 RT

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For HEPT derivatives, docking simulations into the non-nucleoside inhibitory binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT) are crucial for elucidating key binding interactions.

Research findings indicate that HEPT analogues, including this compound, situate themselves in a hydrophobic pocket of the p66 subunit of HIV-1 RT. This pocket is primarily constituted by hydrophobic and aromatic residues. Docking studies have shown that the thymine (B56734) ring of the HEPT core structure forms important interactions within the pocket, while the substituents at the N-1, C-5, and C-6 positions dictate the precise orientation and binding affinity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. Several CoMFA studies on HEPT derivatives have been instrumental in defining the structural features that govern their inhibitory potency against HIV-1 RT nih.govnih.govnih.gov.

In a typical CoMFA study, a series of HEPT analogues are aligned based on a common substructure. The steric (shape) and electrostatic fields around each molecule are then calculated at various grid points. These field values are used as descriptors in a partial least squares (PLS) analysis to build a predictive model of biological activity.

A key study on 101 HEPT derivatives yielded a highly significant and predictive CoMFA model, which demonstrated that both steric and electrostatic interactions are critical for HIV-1 RT inhibition nih.govnih.gov. The model's contour maps revealed that:

Steric Interactions : Bulky substituents are favored at certain positions while being disfavored at others. A moderately sized group at the C-5 position of the pyrimidine (B1678525) ring enhances contact with the Tyr181 residue of the enzyme, pushing it into a conformation that inactivates the enzyme. However, groups that are too large or too small are less effective nih.govnih.gov.

Electrostatic Interactions : The distribution of charges on the molecule plays a significant role. Regions where electropositive or electronegative potentials are favorable for activity can be identified, guiding the placement of polar functional groups to enhance binding affinity.

The statistical robustness of these CoMFA models provides confidence in their predictive power for designing novel, more potent inhibitors.

| Model | Alignment Method | Cross-Validated r² (q²) | Non-Cross-Validated r² | Reference |

|---|---|---|---|---|

| Model I | Common Substructure | 0.86 | 0.97 | nih.gov |

| Model II | Bioactive Conformation | 0.19 | 0.77 | nih.gov |

| Ab Initio Model | Crystallographic Geometry | 0.858 | Not Reported | nih.gov |

Application of Machine Learning in QSAR: Random Forest and Neural Networks

Beyond traditional statistical methods, machine learning algorithms like Artificial Neural Networks (ANN) and Random Forest (RF) have been applied to develop more accurate and sophisticated QSAR models for HEPT derivatives. These methods can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by linear models mdpi.com.

ANN-based QSAR studies for HEPT analogues have demonstrated superior predictive power compared to conventional multiple linear regression (MLR) techniques. In one study, a three-layered neural network was used to model the anti-HIV-1 activity of a series of HEPT compounds, yielding a model with excellent agreement between predicted and experimental values researchgate.net. Another study involving 107 HEPT inhibitors also found that an ANN model significantly outperformed MLR, indicating a clear non-linear relationship between the structural descriptors and their inhibitory activity researchgate.net.

These models incorporate a wide range of descriptors, including topological, electronic, and physicochemical properties, to build a comprehensive picture of the structure-activity landscape. While specific studies on HEPT derivatives using the Random Forest algorithm are less commonly reported in the reviewed literature, RF is a powerful ensemble learning method widely used in QSAR for its robustness and ability to handle large numbers of descriptors without overfitting.

| Model Type | Number of Compounds | Fitting R² | Predictive r² (Test Set) | Reference |

|---|---|---|---|---|

| Three-Layered NN | Not Specified | 0.977 | 0.862 | researchgate.net |

| 6-6-1 Architecture NN | 107 | Not Reported | 0.628 (based on MSE) | researchgate.net |

Minimal Topological Difference (MTD) Method for Receptor Site Mapping

The Minimal Topological Difference (MTD) method is a 3D-QSAR approach used to map the steric requirements of a receptor's binding site. The core principle of the MTD method is to create a three-dimensional map of the space occupied by a series of aligned molecules and to classify different regions of this space as either beneficial, detrimental, or irrelevant to biological activity.

This is achieved by superimposing the atomic skeletons of all molecules in the training set to create a hypermolecule. The vertices of this hypermolecule are then assigned to one of three categories:

Cavity (Beneficial) Vertices : Occupation of these vertices by an atom of the ligand leads to an increase in activity.

Wall (Detrimental) Vertices : Occupation of these vertices results in a decrease in activity, likely due to steric hindrance.

Irrelevant Vertices : Occupation of these vertices has no significant effect on activity.

While specific QSAR studies applying the MTD method directly to this compound or the broader HEPT class were not prominently found in the surveyed literature, the technique represents a powerful tool for this purpose. By applying the MTD method, one could generate a detailed 3D map of the HIV-1 RT NNIBP, providing clear, intuitive guidance for drug design. This map would highlight specific spatial regions where adding or removing molecular fragments would be predicted to enhance or diminish the antiviral efficacy of new HEPT analogues.

Predictive Modeling of Antiviral Efficacy based on Structural Descriptors

The ultimate goal of QSAR and other in silico studies is to develop robust predictive models that can accurately forecast the antiviral efficacy of novel, unsynthesized compounds. For HEPT derivatives, various models have been built using a diverse array of structural descriptors that quantify the physicochemical properties of the molecules mdpi.com.

These descriptors are the mathematical representations of a molecule's properties and are categorized based on their dimensionality (1D, 2D, 3D). Successful predictive models for HEPT derivatives have shown that their anti-HIV activity is strongly dependent on a combination of these factors.

Key structural descriptors that have been identified as important for the anti-HIV activity of HEPT derivatives include:

Hydrophobicity : The hydrophobic character of the substituents, particularly on the C-6 phenyl ring, is critical for effective binding within the hydrophobic NNIBP.

Steric Parameters : Descriptors like molar volume and van der Waals volume quantify the size and shape of the molecule and its substituents, which is crucial for optimal fit, as explained by CoMFA and MTD analyses.

Electronic Properties : Descriptors related to charge distribution, dipole moment, and electronegativity influence electrostatic and hydrogen bonding interactions with the enzyme.

Topological Indices : These 2D descriptors encode information about molecular size, shape, and branching, and have been successfully used to model the activity of HEPT analogues.

A robust QSAR model is developed by selecting the most relevant descriptors and is rigorously validated using both internal (e.g., cross-validation) and external (using a test set of compounds not included in model generation) methods to ensure its predictive power. These validated models serve as powerful tools for the virtual screening of compound libraries and the rational design of new HEPT derivatives with potentially superior antiviral profiles.

| Descriptor Class | Examples | Influence on Antiviral Activity |

|---|---|---|

| Hydrophobic | LogP, Hansch constants | Strongly influences binding in the hydrophobic pocket of HIV-1 RT. |

| Steric/Size | van der Waals volume, Molar refractivity | Determines the geometric fit within the binding site; crucial for interaction with key residues like Tyr181. |

| Electronic | Dipole moment, Equalized electronegativity, Partial charges | Governs electrostatic and hydrogen bonding interactions with the enzyme. |

| Topological | Connectivity indices, Shadow areas | Encodes structural information related to size, branching, and overall shape. |

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Pathways for Enhanced Derivative Libraries

The generation of extensive and diverse chemical libraries is fundamental to the discovery of new drug candidates with improved properties. For 1-Butyl-6-(phenylthio)thymine and related 6-substituted uracil (B121893) derivatives, the exploration of novel synthetic pathways is a key area of future research. Traditional synthetic methods can be supplemented by modern, more efficient strategies to rapidly generate a wide array of analogues.

Recent advancements in organic synthesis offer promising avenues. Methodologies such as multi-component reactions, like the Biginelli reaction, can be adapted to produce complex pyrimidine (B1678525) and thiouracil derivatives in a single step. chemijournal.comresearchgate.net These reactions allow for the introduction of diverse substituents at various positions of the uracil ring, facilitating the creation of large and varied compound libraries. nih.gov Furthermore, one-pot, three-step synthetic approaches starting from commercially available pyrimidines have been developed for the synthesis of 6-substituted uracils, which could be adapted for 6-thio-substituted analogues. nih.gov The application of catalyzed reactions, including copper-catalyzed cycloadditions and palladium-catalyzed cross-coupling reactions, can further expand the accessible chemical space. mdpi.comorganic-chemistry.org A "deconstruction-reconstruction" strategy, where the pyrimidine ring is opened and then reclosed with different building blocks, presents an innovative approach to structural diversification. nih.gov

The focus of these synthetic explorations should be on creating libraries with a high degree of structural diversity. This includes modifications at the N-1 and C-5 positions of the uracil ring, as well as variations in the arylthio group at the C-6 position. The goal is to generate a comprehensive collection of compounds that can be screened for enhanced potency, improved resistance profiles, and favorable pharmacokinetic properties.

Development of Next-Generation Analogues with Improved Resistance Profiles

A major challenge in HIV therapy is the emergence of drug-resistant viral strains. Therefore, a primary objective in the development of new NNRTIs is to create analogues that are effective against a broad spectrum of resistant mutants. For derivatives of this compound, this involves a detailed understanding of the structure-activity relationships (SAR) that govern their interaction with both wild-type and mutant HIV-1 reverse transcriptase (RT).

SAR studies on HEPT analogues have shown that modifications at the C-5 and C-6 positions of the uracil ring, as well as the N-1 side chain, can significantly impact their activity against resistant strains. For instance, the introduction of small alkyl groups at the C-5 position and specific substitutions on the C-6 phenyl ring have been shown to enhance potency against common NNRTI-resistant mutants. researchgate.net Recent research has identified promising HEPT analogues with significantly improved potency against a panel of resistant strains, including those with E138K, Y181C, L100I, K103N, and Y188L mutations. researchgate.net

Future development should focus on the rational design of next-generation analogues based on these SAR insights. This will involve the synthesis of compounds with specific structural features intended to overcome the effects of resistance mutations. For example, designing molecules with conformational flexibility may allow them to adapt to changes in the NNRTI binding pocket caused by mutations. The goal is to develop lead compounds that not only exhibit high potency against wild-type HIV-1 but also maintain their efficacy against a wide range of clinically relevant resistant variants.

Investigation of Combination Interactions with Other Antiviral Agents (in vitro/pre-clinical)

Combination antiretroviral therapy (cART) is the standard of care for HIV infection, and the investigation of how new drug candidates interact with existing antiviral agents is crucial. Pre-clinical, in vitro studies are essential to determine whether a new compound, such as a this compound derivative, exhibits synergistic, additive, or antagonistic effects when combined with other anti-HIV drugs.

Pairing NNRTIs with nucleoside reverse transcriptase inhibitors (NRTIs) has been shown to produce synergistic effects in reducing HIV replication. iapac.org Future in vitro studies should systematically evaluate the combination of novel this compound analogues with a panel of approved NRTIs, protease inhibitors (PIs), and integrase inhibitors. nih.govmdpi.com Such studies are critical for identifying promising combination regimens that could lead to more potent viral suppression and a higher barrier to the development of resistance. nih.gov It has been demonstrated that combining certain novel NNRTIs with the NRTI azidothymidine (AZT) can result in strong synergism against multi-drug-resistant HIV-1 strains. nih.gov

These in vitro combination studies provide the foundational data necessary to guide the development of future clinical trial designs. Identifying synergistic combinations early in the drug development process can help prioritize the most promising candidates and potentially lead to more effective and durable treatment strategies for HIV-infected individuals.

Deeper Elucidation of HIV-1 RT Allosteric Site Dynamics and Ligand Binding

A fundamental understanding of how this compound and its analogues bind to the allosteric site of HIV-1 RT and modulate its function is critical for rational drug design. While the general mechanism of NNRTI action is known, the specific molecular interactions and the dynamic conformational changes induced by this particular class of compounds warrant further investigation.

Advanced techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on the binding mode of these inhibitors within the NNRTI binding pocket. Molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the enzyme-inhibitor complex over time, revealing how the inhibitor affects the flexibility and conformational states of the enzyme. nih.gov These computational approaches can help to understand how resistance mutations alter the binding pocket and how next-generation inhibitors can be designed to overcome these changes.

Computational-Driven Discovery of Novel Inhibitors

Computational methods have become an indispensable tool in modern drug discovery, enabling the rapid screening of vast virtual libraries of compounds and the rational design of new molecules with desired properties. jddtonline.info For the discovery of novel inhibitors based on the this compound scaffold, a variety of in silico techniques can be employed.

Virtual screening of large compound databases can be performed using the known structure of this compound as a template for ligand-based searches or by docking molecules into the known structure of the HIV-1 RT NNRTI binding pocket for structure-based screening. nih.govescholarship.orgnih.gov These approaches can identify novel chemical scaffolds that mimic the key interactions of the parent compound but possess different structural features. nih.gov

Quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to prioritize the synthesis of new analogues with a higher probability of being active. frontiersin.org Molecular docking simulations can provide detailed information about the binding mode and affinity of designed compounds, helping to refine their structures for optimal interaction with the target enzyme. nih.govmdpi.com By combining these computational approaches, the drug discovery process can be significantly accelerated, leading to the identification of novel and potent NNRTI candidates with improved pharmacological profiles. emerginginvestigators.orgmdpi.com

Q & A

Q. How do alternative synthetic routes (e.g., iron carbonyl-thiophenol systems) influence yield and scalability?

- Methodological Answer : Compare traditional alkylation with organometallic approaches (e.g., Fe(CO)-mediated phenylthio coupling) . Optimize ligand exchange kinetics using triethylamine as a base and monitor by -NMR. Assess scalability via continuous flow reactors with in-line FTIR for real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.